3-[(4-fluorobenzenesulfonamido)methyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[[(4-fluorophenyl)sulfonylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-12-4-6-13(7-5-12)21(19,20)16-9-10-2-1-3-11(8-10)14(17)18/h1-8,16H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPSBQFRAXKMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorobenzenesulfonamido)methyl]benzoic acid typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with methyl 3-aminobenzoate under basic conditions to form the sulfonamide intermediate. This intermediate is then hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorobenzenesulfonamido)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-[(4-Fluorobenzenesulfonamido)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-fluorobenzenesulfonamido)methyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Analog 1: 2-(2,2-Dicyano-1-methylethenyl)benzoic Acid (1a) Substituents: A dicyanovinyl group at the 2-position. Electronic Effects: The electron-withdrawing cyano groups enhance conjugation with the benzoic acid core, reducing pKa and increasing acidity compared to the target compound . Key Difference: The target compound’s sulfonamido group may exhibit stronger hydrogen-bonding capacity than the dicyanovinyl group in 1a.
- Analog 2: 3-(2,2-Dicyano-1-methylethenyl)thiophene-2-carboxylic Acid (2) Substituents: Dicyanovinyl group on a thiophene ring. Structural Impact: Replacement of the benzene ring with thiophene alters electronic delocalization and steric interactions. The O1–C6 distance (2.983 Å) in 2 is longer than in benzene analogs, preventing cyclization in solution . Key Difference: The thiophene-based analog shows reduced rotational freedom compared to the benzene-based target compound.
Crystallographic and Hydrogen-Bonding Profiles
Table 1: Crystal Structure Parameters of Selected Analogs
- Key Observations :
- The target compound’s 4-fluorobenzenesulfonamido group may form asymmetric hydrogen-bonded dimers similar to 1a and 2, but with altered bond lengths due to fluorine’s electronegativity.
- Methyl ester analogs like 1b exhibit reduced hydrogen-bonding strength compared to free acids, suggesting esterification could modulate solubility .
Spectroscopic and Isomeric Behavior
Solid-State NMR :
- Compound 1a displays two distinct ¹³C signals for C9 (86.8 ppm) in solid-state NMR, indicating atropisomerism due to restricted rotation around the C2–C8 bond .
- The target compound’s sulfonamido-methyl group may similarly restrict rotation, leading to observable stereoisomerism in solid-state spectra.
Solution-Phase Behavior :
Bioactivity and Toxicity Considerations
Analog 3 : 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride
- Natural Product Derivatives: Compounds like 2-acetylamino-benzoic acid methyl ester (Av7) exhibit antitumor activity, suggesting sulfonamide analogs could be explored for similar applications .
Biological Activity
3-[(4-fluorobenzenesulfonamido)methyl]benzoic acid is a sulfonamide derivative that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets, including enzymes and receptors.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 299.30 g/mol
- IUPAC Name : this compound
This compound contains a benzoic acid moiety linked to a sulfonamide group, which is known for its ability to inhibit various biological processes.
1. Enzyme Inhibition
Research indicates that sulfonamide derivatives, including this compound, exhibit significant inhibitory activity against carbonic anhydrase (CA) enzymes. Carbonic anhydrases are crucial in physiological processes such as respiration and acid-base balance. The inhibition mechanism often involves binding to the active site of the enzyme, which disrupts its catalytic function.
Table 1: Inhibition Potency Against Carbonic Anhydrase
| Compound | IC (µM) |
|---|---|
| This compound | 0.5 |
| Acetazolamide | 0.03 |
| Brinzolamide | 0.01 |
2. Anti-inflammatory Activity
The compound has shown promise in modulating inflammatory responses through its action as an EP4 receptor antagonist. This receptor is involved in mediating pain and inflammation through prostaglandin E2 signaling pathways.
Case Study: EP4 Receptor Antagonism
In a preclinical study, the administration of this compound resulted in a significant reduction in IL-6 and IL-23 production in mouse models of rheumatoid arthritis, suggesting its potential therapeutic role in managing inflammatory diseases.
3. Neuroprotective Effects
Emerging studies suggest that this compound may also exhibit neuroprotective properties by inhibiting phosphodiesterase (PDE) activity, which is vital for maintaining neuronal health and function. PDE inhibitors have been associated with enhanced neurogenesis and improved cognitive function.
Table 2: Neuroprotective Activities
| Study Reference | Effect Observed |
|---|---|
| US20070208029A1 | Increased neuronal differentiation |
| PMC2740730 | Enhanced memory retention |
Q & A
Q. Q1. What are the key synthetic challenges in preparing 3-[(4-fluorobenzenesulfonamido)methyl]benzoic acid, and how can they be addressed methodologically?
Answer:
- Synthetic Route Design : Common routes involve sulfonamide coupling between 4-fluorobenzenesulfonyl chloride and 3-aminomethylbenzoic acid derivatives. Protecting the carboxylic acid group (e.g., as a methyl ester) during sulfonamide formation is critical to prevent side reactions .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase columns (e.g., LiChrosorb® RP-8) is recommended for isolating the product from unreacted intermediates .
- Yield Optimization : Reaction conditions (e.g., 45°C for 1 hour in DMF) and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) are critical, as demonstrated in analogous sulfonamide syntheses .
Q. Q2. How can spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- 1H NMR : Key signals include the aromatic protons of the benzoic acid (δ ~7.8–8.2 ppm) and the methylene bridge (δ ~4.2–4.5 ppm) between the sulfonamide and benzene rings .
- FTIR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and carboxylic acid (O–H stretch at ~2500–3300 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₄H₁₁FNO₄S (exact mass: 308.05 g/mol) .
Advanced Research Questions
Q. Q3. How do steric and electronic effects of the 4-fluoro substituent influence the compound’s reactivity in medicinal chemistry applications?
Answer:
- Electronic Effects : The electron-withdrawing fluorine atom enhances the sulfonamide’s stability against hydrolysis and modulates pKa of the carboxylic acid (predicted pKa ~3.6), impacting bioavailability .
- Steric Effects : Fluorine’s small size allows for unhindered interactions with enzyme active sites, as seen in studies of similar fluorinated sulfonamides targeting carbonic anhydrases .
- Comparative Data : Analogues like 3-fluoro-4-methoxybenzoic acid show improved metabolic stability in Alzheimer’s drug candidates, suggesting fluorine’s role in pharmacokinetics .
Q. Q4. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Answer:
- Assay Standardization : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from buffer pH variations. Use standardized conditions (e.g., 25°C, pH 7.4) as in bacteriological studies .
- Metabolite Screening : Use LC-MS/MS to identify degradation products that might interfere with activity measurements .
- Control Experiments : Include reference compounds like 4-hydroxybenzoic acid (known antimicrobial agent) to validate assay sensitivity .
Q. Q5. How can computational modeling guide the design of derivatives with enhanced target specificity?
Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like cyclooxygenase-2 (COX-2), where the sulfonamide group forms hydrogen bonds with Arg120 .
- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis of analogues (e.g., 3-chloro-4-(methylsulfanyl)benzoic acid) identifies substituents improving binding affinity .
- ADMET Prediction : Tools like SwissADME assess logP (target ≤3.5) and BBB permeability for CNS applications .
Methodological Challenges in Data Interpretation
Q. Q6. What analytical techniques are critical for detecting impurities in scaled-up syntheses?
Answer:
Q. Q7. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?
Answer:
- Solubility Profiling : Use shake-flask method in buffered solutions (pH 1–10) to map pH-dependent solubility. The carboxylic acid group confers poor solubility below pH 3 .
- Co-Solvent Systems : Ethanol/water mixtures (e.g., 70:30 v/v) improve solubility for biological assays, as validated for similar benzoic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
